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Compound of Interest

Compound Name: E104

Cat. No.: B12383595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Quinoline
Yellow WS (Water Soluble), also known as D&C Yellow No. 10 and E104. Quinoline Yellow WS
is a synthetic dye used in pharmaceuticals, cosmetics, and food products.[1][2][3][4][5] Its
analysis is crucial for quality control, formulation development, and regulatory compliance. This
document details the application of various spectroscopic techniques for the characterization
and quantification of this colorant.

Chemical Structure and Properties

Quinoline Yellow WS is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of
2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.[1][4][6] The principal components are the
disulfonates.[1][6] The presence of sulfonate groups renders the molecule water-soluble.[1]

Table 1: General Properties of Quinoline Yellow WS
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Property Value Reference
Sodium 2-(1,3-dioxoindan-2-

Chemical Name yl)quinolinedisulfonate [1]
(principal component)
C.l. Acid Yellow 3, Food Yellow

Synonyms [1]
13, D&C Yellow No. 10, E104

CAS Number 8004-92-0 [1]
C1sHoNNa20sS2 (principal

Molecular Formula [7]
component)
477.38 g/mol (principal

Molecular Weight J p P [7]
component)

Appearance Yellow powder or granules [61[7]
Soluble in water, sparing|

Solubility batingy [6]

soluble in ethanol

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is the most common technique for the identification and

guantification of Quinoline Yellow WS. The analysis relies on the absorption of ultraviolet and

visible light by the chromophoric system of the molecule.

Quantitative Data

The absorption spectrum of Quinoline Yellow WS in aqueous solution exhibits a primary

maximum in the visible region and a secondary maximum in the UV region.

Table 2: UV-Visible Absorption Maxima of Quinoline Yellow WS
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Wavelength (Amax)

Solvent/Medium

Reference

~411 nm Aqueous Acetic Acid [8]
411 +4 nm Not specified [7]
~414 nm Aqueous Solution [3]
416 nm Not specified [1]
413 nm PBS [9]
223 nm Water [6]

Experimental Protocol: Quantification by UV-Vis
Spectrophotometry

This protocol is based on established methods for the analysis of food and feed additives.[3][8]

Objective: To determine the concentration of Quinoline Yellow WS in a sample.

Materials:

UV-Vis spectrophotometer

Procedure:

Quinoline Yellow WS reference standard
Spectrophotometer-grade water

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

» Preparation of Standard Solutions:

o Prepare a stock solution of Quinoline Yellow WS of a known concentration (e.g., 100

pg/mL) in deionized water.
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o From the stock solution, prepare a series of calibration standards by serial dilution to cover
the desired concentration range (e.g., 1-10 pg/mL).

e Sample Preparation:

o Dissolve a known weight of the sample containing Quinoline Yellow WS in a known
volume of deionized water.

o Filter the solution if necessary to remove any particulate matter.

o Dilute the sample solution with deionized water to obtain a concentration that falls within
the range of the calibration standards.

e Spectrophotometric Measurement:

o Set the spectrophotometer to scan a wavelength range of 200-600 nm or measure the
absorbance at the predetermined Amax (approximately 411-416 nm).

o Use deionized water as a blank to zero the instrument.

o Measure the absorbance of each calibration standard and the sample solution at the
Amax.

o Data Analysis:
o Plot a calibration curve of absorbance versus concentration for the standard solutions.

o Determine the concentration of Quinoline Yellow WS in the sample solution by
interpolating its absorbance on the calibration curve.

o Calculate the concentration of Quinoline Yellow WS in the original sample, taking into
account any dilution factors.
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UV-Vis Spectrophotometry Workflow for Quinoline Yellow WS Quantification.

Other Spectroscopic Techniques

While UV-Vis spectrophotometry is the primary method for routine analysis, other spectroscopic
techniques can provide more detailed structural information. It is important to note that
comprehensive, publicly available spectra (Fluorescence, IR, Raman, NMR) specifically for
Quinoline Yellow WS are limited. The following sections provide expected spectral
characteristics based on the known chemical structure and data from related compounds.

Fluorescence Spectroscopy

The quinoline moiety is known to be fluorescent. However, specific fluorescence emission data
for Quinoline Yellow WS is not readily available in the reviewed literature. Studies on some
quinoline derivatives show emission in the blue-green region of the spectrum. The actual
fluorescence properties of Quinoline Yellow WS may be influenced by its substitution pattern
and the presence of the indandione group, which could potentially quench fluorescence.

Table 3: Expected Fluorescence Properties of Quinoline Yellow WS (Hypothetical)
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Parameter Expected Range/Value Note
o ~415 nm (corresponding to To be determined
Excitation Wavelength )
Amax) experimentally.
o To be determined Likely to be in the green-yellow
Emission Wavelength ) )
experimentally region (>500 nm).

Experimental Protocol: Generalized Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of Quinoline Yellow
WS.

Materials:

Quinoline Yellow WS

Spectrofluorometer-grade solvent (e.g., water)

Spectrofluorometer

Quartz cuvettes
Procedure:

o Sample Preparation: Prepare a dilute solution of Quinoline Yellow WS in the chosen solvent.
The concentration should be low enough to avoid inner filter effects.

o Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 520 nm) and
scan a range of excitation wavelengths (e.g., 300-500 nm) to find the excitation maximum.

o Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a
range of emission wavelengths (e.g., 450-700 nm) to find the emission maximum.

Prepare Dilute Set Emission A Scan Excitation Determine Excitation Amax Set Excitation A Scan Emission Determine Emission Amax
Sample Solution Wavelengths to max Wavelengths

Click to download full resolution via product page
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Workflow for Fluorescence Spectroscopy Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the Quinoline

Yellow WS molecule.

Table 4: Expected Characteristic IR Absorption Bands for Quinoline Yellow WS

Wavenumber (cm—?) Functional Group Vibration

~3400 O-H (from absorbed water) Stretching

3100-3000 Aromatic C-H Stretching

1710-1680 C=0 (Indandione) Stretching

1600-1450 Aromatic C=C Stretching

~1200 and ~1050 S=0 (Sulfonate) Asymmetric and Symmetric
Stretching

850-750 Aromatic C-H Out-of-plane bending

Experimental Protocol: Generalized FTIR Spectroscopy (ATR)

Objective: To obtain the infrared spectrum of solid Quinoline Yellow WS.

Materials:

e Quinoline Yellow WS powder

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

e Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

o Sample Spectrum: Place a small amount of the Quinoline Yellow WS powder onto the ATR
crystal and apply pressure to ensure good contact.
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» Data Collection: Collect the sample spectrum over the desired range (e.g., 4000-400 cm~1).

o Data Processing: The resulting spectrum is typically presented in terms of absorbance or
transmittance versus wavenumber.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for
non-polar bonds. Specific Raman data for Quinoline Yellow WS is scarce in the literature, with
some studies focusing on its application in Surface-Enhanced Raman Spectroscopy (SERS).

Table 5: Expected Characteristic Raman Shifts for Quinoline Yellow WS

Raman Shift (cm~?) Functional Group/Vibration
3100-3000 Aromatic C-H stretching
1600-1500 Aromatic ring stretching

~1350 Quinoline ring breathing

~1000 Ring breathing modes

Experimental Protocol: Generalized Raman Spectroscopy

Objective: To obtain the Raman spectrum of solid Quinoline Yellow WS.
Materials:

e Quinoline Yellow WS powder

e Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
» Microscope slide or sample holder

Procedure:

o Sample Preparation: Place a small amount of the Quinoline Yellow WS powder on a
microscope slide.
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e Instrument Setup: Focus the laser on the sample using the microscope objective. Set the
laser power, acquisition time, and number of accumulations.

o Data Collection: Acquire the Raman spectrum over the desired spectral range (e.g., 200-
3200 cm™1),

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic
compounds. No complete, assigned *H and 3C NMR spectra for Quinoline Yellow WS were
found in the reviewed literature. The complexity of the commercial dye, being a mixture of
sulfonated isomers, would result in a complex NMR spectrum. The following tables provide
estimated chemical shifts for the core quinoline and indandione structures.

Table 6: Estimated *H NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

Estimated Chemical Shift

Proton Multiplicity
(ppm)

Aromatic Protons (Quinoline) 75-9.0 m

Aromatic Protons (Indandione) 7.8-8.2 m

Methine Proton (Indandione) ~45-55 S

Table 7: Estimated 13C NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

Carbon Estimated Chemical Shift (ppm)
C=0 (Indandione) 190 - 200

Aromatic Carbons 120 - 150

Methine Carbon (Indandione) 50 - 60

Experimental Protocol: Generalized NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of Quinoline Yellow WS.
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Materials:

Quinoline Yellow WS

Deuterated solvent (e.g., D20 or DMSO-de)

NMR spectrometer

NMR tubes

Procedure:

o Sample Preparation: Dissolve an appropriate amount of Quinoline Yellow WS in the chosen
deuterated solvent in an NMR tube.

 Instrument Setup: Tune and shim the NMR spectrometer for the specific solvent and nucleus
to be observed.

o Data Acquisition: Acquire the *H and 3C NMR spectra using standard pulse sequences.

o Data Processing: Process the raw data (Fourier transform, phase correction, baseline
correction) to obtain the final spectra.

Summary and Conclusion

The spectroscopic analysis of Quinoline Yellow WS is essential for its quality control and
regulatory assessment. UV-Vis spectrophotometry is a well-established and reliable method for
the quantification of this dye, with a characteristic absorption maximum around 414 nm. While
other spectroscopic technigues such as fluorescence, IR, Raman, and NMR spectroscopy can
provide more detailed structural information, there is a notable lack of comprehensive, publicly
available data specifically for Quinoline Yellow WS. The information provided in this guide on
these latter techniques is based on the known chemistry of the molecule's constituent parts and
data from related compounds. Further research to fully characterize the spectroscopic
properties of Quinoline Yellow WS using these methods would be highly beneficial for the
scientific and industrial communities.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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